Ropivacaine N-Oxide

Description

Historical Context and Chemical Significance of N-Oxides in Pharmaceutical Science

N-oxides, a class of chemical compounds characterized by a dative bond between nitrogen and oxygen, have a rich history in pharmaceutical science. acs.orgnih.gov Their unique physicochemical properties, such as increased polarity and water solubility, have made them valuable in drug development. acs.orgnih.gov Historically, the N-oxide functionality has been utilized to modify the pharmacokinetic profiles of parent amine compounds, sometimes leading to the development of prodrugs with improved characteristics. google.com The N-oxide group can influence a molecule's ability to cross biological membranes and can be subject to in vivo reduction back to the parent amine, a feature that has been exploited in drug design. acs.orgnih.govgoogle.com The study of N-oxides continues to be relevant for understanding drug metabolism and for the synthesis of novel pharmaceutical agents. acs.orgnih.gov

Ropivacaine (B1680718) N-Oxide: Its Role as a Metabolite and Degradation Product of an Amide-Type Local Anesthetic

Ropivacaine, an amide-type local anesthetic, undergoes extensive metabolism in the body. drugbank.comnih.gov One of the identified metabolites is Ropivacaine N-Oxide. biosynth.comjournalcra.compharmaffiliates.com The formation of N-oxides is a recognized metabolic pathway for many drugs containing tertiary amine groups. google.com In the case of ropivacaine, the nitrogen atom in the piperidine (B6355638) ring is susceptible to oxidation. synzeal.compharmaffiliates.com

Furthermore, this compound has been identified as a degradation product of ropivacaine, particularly under oxidative stress conditions. journalcra.com Stability studies, which are a critical component of pharmaceutical development, involve subjecting a drug substance to various stress conditions to identify potential degradation products. journalcra.com Research has shown that ropivacaine is unstable in oxidative conditions, leading to the formation of its N-oxide impurity. journalcra.com The characterization of such degradation products is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

Below is a table summarizing the key chemical information for this compound:

| Property | Value |

| IUPAC Name | (2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide nih.gov |

| CAS Number | 1391053-59-0 pharmaffiliates.comchemicalbook.com |

| Molecular Formula | C17H26N2O2 pharmaffiliates.comnih.govchemicalbook.com |

| Molecular Weight | 290.4 g/mol biosynth.comnih.govchemicalbook.com |

Overview of Key Research Domains Pertaining to this compound

Research involving this compound is primarily concentrated in a few key areas:

Pharmaceutical Analysis and Impurity Profiling: A significant area of research focuses on the development and validation of analytical methods to detect and quantify this compound in bulk ropivacaine and its pharmaceutical formulations. journalcra.comsynzeal.com This is crucial for quality control and to ensure that the levels of this impurity remain within acceptable limits as defined by regulatory bodies. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. journalcra.comresearchgate.net

Chemical Synthesis: The synthesis of this compound as a reference standard is essential for its use in analytical and research applications. biosynth.comsynzeal.comresearchgate.net Chemical suppliers often provide this compound for research purposes. axios-research.comacanthusresearch.comvwr.com

The following table outlines the primary research applications of this compound:

| Research Domain | Application of this compound |

| Pharmaceutical Quality Control | Used as an impurity standard for the analysis of ropivacaine drug substance and product. biosynth.comjournalcra.com |

| Drug Metabolism Studies | Investigated as a metabolite of ropivacaine to understand its biotransformation pathways. drugbank.combiosynth.com |

| Forced Degradation Studies | Identified as a degradation product under oxidative stress, informing on the stability of ropivacaine. journalcra.com |

| Analytical Method Development | Utilized in the development and validation of analytical methods for impurity determination. synzeal.com |

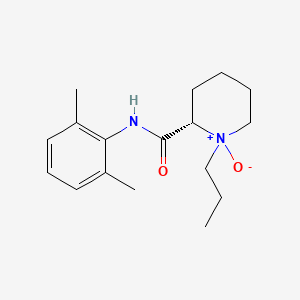

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1 |

InChI Key |

RVWGBWHPDXEKHY-FUKCDUGKSA-N |

Isomeric SMILES |

CCC[N+]1(CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Canonical SMILES |

CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Origin of Product |

United States |

Elucidation of Ropivacaine N Oxide Biotransformation and Chemical Formation Pathways

Enzymatic N-Oxidation of Ropivacaine (B1680718)

The enzymatic conversion of ropivacaine to Ropivacaine N-Oxide within the human body is not considered a primary metabolic pathway. Extensive research into ropivacaine metabolism has consistently identified aromatic hydroxylation and N-dealkylation as the major routes of biotransformation, primarily mediated by the Cytochrome P450 (CYP) enzyme system. nih.govdrugbank.comnih.govnih.gov However, the chemical structure of ropivacaine, which includes a tertiary amine within its piperidine (B6355638) ring, theoretically allows for N-oxidation. This type of reaction is known to be catalyzed by both CYP and Flavin-containing monooxygenase (FMO) systems. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to the metabolism of a vast array of drugs, including ropivacaine. rsc.org These enzymes catalyze a variety of oxidative reactions. acs.org While CYP enzymes are known to mediate N-oxidation for some compounds, their primary action on ropivacaine involves other oxidative processes. nih.govdrugbank.com Studies have shown that CYP enzymes can catalyze N-oxidation, and in some cases, this can be a significant metabolic pathway. nih.gov However, for ropivacaine, the focus of CYP-mediated metabolism has been on the formation of 3'-hydroxyropivacaine and 2',6'-pipecoloxylidide (PPX). nih.govnih.gov

Flavin-containing monooxygenases (FMOs) are another class of enzymes that play a role in the metabolism of xenobiotics. lcms.cznih.gov A key function of FMOs is the N-oxidation of compounds containing nucleophilic nitrogen atoms, particularly tertiary amines. nih.govucl.ac.uk Given that ropivacaine possesses a tertiary amine in its structure, FMOs are theoretically capable of catalyzing its conversion to this compound. nih.gov Despite this theoretical possibility, there is currently a lack of direct scientific evidence specifically demonstrating FMO-mediated N-oxidation of ropivacaine. Research on FMOs has identified their role in the N-oxidation of various other drugs, but studies on ropivacaine metabolism have not, to date, implicated FMOs in its biotransformation. nih.govresearchgate.net

The metabolism of ropivacaine is primarily carried out by specific isoforms of the CYP450 system. Research has consistently shown that CYP1A2 is responsible for the aromatic hydroxylation to 3-OH-ropivacaine, while CYP3A4 mediates the N-dealkylation to 2',6'-pipecoloxylidide (PPX). nih.govnih.gov There is no current research that identifies specific CYP or FMO isoforms responsible for the N-oxidation of ropivacaine. The substrate specificity of the known ropivacaine-metabolizing enzymes, CYP1A2 and CYP3A4, appears to favor other oxidative pathways over N-oxidation. nih.gov

Table 1: Primary Cytochrome P450 Isoforms Involved in Ropivacaine Metabolism

| Enzyme Isoform | Primary Metabolic Pathway | Major Metabolite |

| CYP1A2 | Aromatic Hydroxylation | 3'-hydroxyropivacaine |

| CYP3A4 | N-dealkylation | 2',6'-pipecoloxylidide (PPX) |

This table is based on established primary metabolic pathways and does not include N-oxidation due to a lack of current scientific evidence.

Due to the absence of studies confirming the enzymatic formation of this compound, there is no available data on the regio- or stereoselective aspects of such a reaction. Ropivacaine itself is the (S)-enantiomer. nih.gov Any potential enzymatic N-oxidation would occur at the tertiary nitrogen atom within the piperidine ring. The stereochemical outcome of this hypothetical reaction has not been investigated.

Identification of Specific Isoforms and Substrate Specificity for Ropivacaine N-Oxidation

Non-Enzymatic Oxidative Degradation of Ropivacaine to this compound

In contrast to the lack of evidence for significant enzymatic formation, the non-enzymatic generation of this compound has been observed under specific oxidative conditions. This pathway is of particular interest in the context of pharmaceutical stability and forced degradation studies.

Forced degradation studies are essential for understanding the stability of pharmaceutical compounds. In one such study, ropivacaine was subjected to oxidative stress using a 10% hydrogen peroxide solution. journalcra.com Analysis of the degradation products by LC-MS (Liquid Chromatography-Mass Spectrometry) identified the formation of this compound. journalcra.com The proposed chemical name for this degradation product is (2S)-2-(2,6-dimethylphenylcarbamoyl)-1-propylpiperidine 1-oxide. journalcra.com

The mechanism involves the oxidation of the tertiary amine nitrogen in the piperidine ring of the ropivacaine molecule by the strong oxidizing agent, hydrogen peroxide. This reaction leads to the formation of the N-oxide. journalcra.com

Table 2: Oxidative Degradation of Ropivacaine

| Stress Condition | Degradation Product Identified | Method of Identification | Reference |

| 10% Hydrogen Peroxide | This compound | LC-MS | journalcra.com |

This finding highlights that under potent oxidative conditions, the formation of this compound is a plausible degradation pathway. journalcra.com

The influence of various environmental factors on the degradation of ropivacaine has been a subject of study. One investigation into the natural degradation of ropivacaine when exposed to direct sunlight over 36 days did not report the formation of this compound among the degradation products. researchgate.net This suggests that under these specific environmental conditions, other degradation pathways may be more prevalent or that the formation of the N-oxide is negligible. Further research is needed to fully elucidate the impact of other environmental factors, such as pH and temperature, on the specific generation of this compound from ropivacaine.

Mechanisms of Induced Oxidative Degradation (e.g., Hydrogen Peroxide)

In Vitro and Ex Vivo Models for Studying this compound Formation

The formation of this compound has been investigated using various in vitro models. These models are crucial for understanding the metabolic and chemical pathways that can lead to the generation of this compound. Research has primarily utilized systems that can simulate biological oxidative processes and chemical degradation conditions.

Studies on the broader metabolism of ropivacaine have extensively used in vitro systems like human liver microsomes. These investigations have successfully identified the major metabolites of ropivacaine, which are primarily formed through enzymatic actions. The main metabolic routes are N-dealkylation, leading to the formation of 2',6'-pipecoloxylidide (PPX), and aromatic hydroxylation, which produces 3'-hydroxyropivacaine and 4'-hydroxyropivacaine. nih.govnih.gov These transformations are predominantly catalyzed by cytochrome P450 enzymes, specifically CYP3A4 for N-dealkylation and CYP1A2 for 3'-hydroxylation. nih.govnih.gov While these in vitro biological models are robust for studying the primary metabolic pathways, the formation of this compound as a direct enzymatic metabolite has not been reported in these mainstream studies.

However, evidence for the formation of this compound comes from in vitro studies designed to investigate the chemical stability of ropivacaine under specific stress conditions. One such study focused on the forced degradation of ropivacaine, along with other local anesthetics like bupivacaine (B1668057) and mepivacaine, under oxidative stress.

In this in vitro model, ropivacaine was subjected to oxidative degradation using a 10% hydrogen peroxide solution. The subsequent analysis of the degradation products was performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The results indicated that under these oxidative conditions, ropivacaine is unstable and forms its corresponding N-Oxide impurity. The identification of this compound was proposed based on the mass-to-charge ratio (m/z) values and the fragmentation patterns observed in the mass spectra. This provides direct evidence of the chemical formation pathway of this compound in an in vitro setting that simulates oxidative stress.

The table below summarizes the findings from the in vitro oxidative degradation study that identified this compound.

| In Vitro Model | Stress Condition | Analytical Method | Key Finding |

| Chemical Degradation | 10% Hydrogen Peroxide Solution | LC-MS | Formation of this compound as a degradation product. |

Currently, there is a lack of published research demonstrating the formation of this compound in ex vivo models or its formation via enzymatic pathways involving flavin-containing monooxygenases (FMOs) in common in vitro systems like human liver microsomes. While FMOs are known to metabolize tertiary amines to their N-oxide products, this specific pathway has not been documented for ropivacaine in the existing scientific literature. Therefore, the known formation of this compound is attributed to chemical oxidation rather than enzymatic biotransformation.

Advanced Analytical Strategies for the Characterization and Quantification of Ropivacaine N Oxide

High-Resolution Chromatographic Techniques

Effective chromatographic separation is the cornerstone of accurately analyzing Ropivacaine (B1680718) N-Oxide, ensuring it is resolved from its parent compound and other related substances.

Liquid Chromatography (LC) Method Development for Ropivacaine N-Oxide Resolution

The development of a robust Liquid Chromatography (LC) method is critical for separating the polar this compound from the more hydrophobic parent drug, Ropivacaine. Most methods rely on reversed-phase high-performance liquid chromatography (HPLC). researchgate.net

A study focusing on the forced degradation of Ropivacaine successfully separated the parent drug from its degradation products, including the N-Oxide, using an isocratic reversed-phase method. journalcra.com The key parameters in such a method involve careful selection of the column, mobile phase, and detector settings. Typically, a C8 or C18 column is employed, providing a hydrophobic stationary phase. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. Adjusting the pH of the buffer is crucial for controlling the ionization state of the analytes and achieving optimal separation. researchgate.net For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer at a pH of 2.5 has been used effectively. researchgate.net

Given the increased polarity of this compound, gradient elution may be necessary to achieve a reasonable retention time for the N-oxide while still ensuring the elution of the later-eluting, more non-polar parent drug in a single run.

Table 1: Example of LC Method Parameters for Ropivacaine and Metabolite Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C8, 5 µm | Provides sufficient hydrophobicity for retaining Ropivacaine while allowing for elution of more polar metabolites. researchgate.netnih.gov |

| Mobile Phase A | 0.01 M Potassium Dihydrogenphosphate, pH 2.1-2.5 | Buffered aqueous phase to control analyte ionization and ensure reproducible retention. researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |

| Elution Mode | Gradient or Isocratic | A gradient can improve resolution and efficiency for analytes with different polarities. researchgate.net An isocratic method is simpler and more robust if separation is adequate. journalcra.com |

| Flow Rate | 0.4 - 1.0 mL/min | Standard flow rate for analytical HPLC, balancing analysis time and column efficiency. researchgate.netfrontiersin.org |

| Detection | UV at 220-275 nm or Mass Spectrometry | UV detection is a common, robust choice. researchgate.net Mass spectrometry provides higher selectivity and sensitivity. nih.gov |

Application of Specialized Stationary Phases for N-Oxide Separation

While standard C8 and C18 columns are widely used, the significant polarity difference between Ropivacaine and this compound can make achieving optimal separation challenging. Specialized stationary phases can offer alternative selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC phases are specifically designed for the retention and separation of polar compounds. This technique would provide strong retention for the polar this compound while the less polar Ropivacaine would elute much earlier, offering an inverted elution order compared to reversed-phase chromatography. This can be highly effective for resolving the N-oxide from other non-polar impurities.

Mixed-Mode Stationary Phases: These columns combine reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics. A mixed-mode phase could simultaneously exploit the hydrophobicity of the Ropivacaine backbone and the positive charge on the piperidine (B6355638) nitrogen (and its N-oxide derivative), providing a unique separation mechanism that can enhance resolution.

Ion-Pairing Chromatography: The addition of an ion-pairing agent, such as 1-heptanesulfonic acid, to the mobile phase of a reversed-phase system can enhance the retention and improve the peak shape of basic compounds like Ropivacaine and its N-oxide. nih.govresearchgate.net The agent forms a neutral ion pair with the positively charged analyte, increasing its interaction with the hydrophobic stationary phase.

Graphene Oxide Phases: Emerging research has explored the use of novel materials like graphene oxide as stationary phases or modifiers, which can offer unique selectivity for certain classes of compounds. rsc.org

State-of-the-Art Mass Spectrometry (MS) for Definitive Identification and Trace Analysis

Mass spectrometry is indispensable for the unambiguous identification and sensitive quantification of this compound, especially at the low concentrations expected in biological or degradation samples.

Tandem Mass Spectrometry (MS/MS) Approaches for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 291.2. journalcra.com

A characteristic fragmentation pathway for many N-oxides is the neutral loss of an oxygen atom (-16 Da), which results in the formation of the corresponding parent drug's protonated molecule. mdpi.comnih.gov Therefore, a key diagnostic transition for this compound in an MS/MS experiment would be the fragmentation from m/z 291.2 to m/z 275.2. This product ion (m/z 275.2) corresponds to the protonated Ropivacaine molecule, which can then undergo further fragmentation. frontiersin.org The fragmentation of Ropivacaine itself typically yields a major product ion at m/z 126.1, corresponding to the N-propylpiperidine ring. frontiersin.org This allows for the establishment of highly selective Multiple Reaction Monitoring (MRM) transitions for quantification.

Table 2: Proposed MS/MS Fragmentation Data for this compound

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|

| This compound | 291.2 journalcra.com | 275.2 | Loss of Oxygen atom (-16 Da) mdpi.comnih.gov |

| 126.1 | Subsequent fragmentation of the piperidine moiety frontiersin.org |

| Ropivacaine | 275.1 frontiersin.org | 126.1 | Cleavage yielding the N-propylpiperidine ring frontiersin.org |

Strategies for Mitigating In-Source Fragmentation and Interconversion with Parent Drug

A significant challenge in the analysis of N-oxides is their potential to undergo fragmentation within the mass spectrometer's ion source, prior to mass analysis. This "in-source" fragmentation is often caused by thermal energy in the heated capillary or electrospray source. nih.gov For this compound, this manifests as deoxygenation, converting it back to Ropivacaine (m/z 291.2 → m/z 275.2).

This phenomenon can lead to two major problems:

Underestimation: The concentration of this compound will be underestimated as a portion of it is converted before detection.

Overestimation: The concentration of the parent drug, Ropivacaine, may be artificially inflated.

The primary strategy to mitigate this is the careful optimization of the ion source parameters. By reducing the temperature of the heated capillary and other desolvation parameters to the minimum required for efficient ionization and solvent evaporation, thermal decomposition can be significantly minimized. nih.gov This ensures that the measured ion intensities accurately reflect the concentrations of the analytes in the original sample.

Isotopic Labeling and Internal Standard Methodologies for Precise Quantification

For the most accurate and precise quantification, especially in complex matrices like plasma or urine, the use of a stable isotope-labeled (SIL) internal standard is the gold standard. silantes.comiris-biotech.de This approach, known as isotope dilution mass spectrometry, involves adding a known amount of the SIL internal standard to each sample at the beginning of the sample preparation process.

While an ideal internal standard would be this compound labeled with stable isotopes (e.g., ¹³C, ¹⁵N), a deuterated analog of the parent drug, such as Ropivacaine-d7, is often used for the analysis of Ropivacaine and its metabolites. frontiersin.orgresearchgate.net The SIL internal standard co-elutes chromatographically with the analyte but is distinguished by its higher mass. Because it behaves almost identically to the analyte during sample extraction, chromatography, and ionization, it effectively compensates for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response. nih.gov This leads to superior accuracy and precision compared to using an external calibration or a different chemical compound as an internal standard. frontiersin.org

Table 3: Comparison of Internal Standard Strategies for this compound Quantification

| Strategy | Example | Advantages | Disadvantages |

|---|---|---|---|

| External Standard | No internal standard used | Simple to prepare calibration curve | Highly susceptible to matrix effects and variations in sample preparation; lowest accuracy. researchgate.net |

| Analog Internal Standard | Bupivacaine (B1668057) or Lidocaine | Compensates for some variability in injection volume and instrument response. researchgate.net | Does not co-elute; cannot fully compensate for analyte-specific matrix effects or extraction recovery. |

| Stable Isotope-Labeled (SIL) Internal Standard | Ropivacaine-d7; Ropivacaine-d7 N-Oxide (ideal) | Co-elutes with the analyte; corrects for matrix effects, extraction losses, and instrument variability. Considered the "gold standard" for quantitative bioanalysis. frontiersin.orgiris-biotech.deresearchgate.net | Requires chemical synthesis; can be expensive. |

Spectroscopic Modalities for Structural Confirmation and Characterization

Spectroscopy is a cornerstone in the structural elucidation of pharmaceutical compounds and their related substances, including this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the unambiguous structural confirmation of this compound. sphinxsai.com As the intensity of an NMR resonance line is directly proportional to the number of resonant nuclei, it is highly effective for both qualitative and quantitative analysis. sphinxsai.com Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a detailed map of the molecular framework.

For this compound, specific shifts in the NMR spectrum compared to the parent Ropivacaine molecule are indicative of the N-oxidation. Protons and carbons adjacent to the newly formed N-oxide group in the piperidine ring experience a change in their chemical environment, leading to predictable downfield shifts. sphinxsai.com Quantitative NMR (qNMR) can be employed for accurate content determination using an internal standard, such as tetrachloronitrobenzene (TCNB). sphinxsai.com The method's validation would confirm its specificity, precision, and linearity for quantifying this compound. sphinxsai.com

Table 1: Representative ¹H NMR Chemical Shifts for Ropivacaine Structure

| Protons | Chemical Shift (ppm) |

| Aromatic Protons | ~7.14 |

| Protons adjacent to key functional groups | Variable, specific to location |

| Internal Standard (e.g., TCNB) | ~8.20 |

Note: This table is illustrative, based on data for Ropivacaine and its impurities. Specific shifts for this compound would be determined experimentally. Source: sphinxsai.com

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy provides a unique vibrational fingerprint of a molecule by measuring the absorption of infrared radiation by its chemical bonds. This technique is valuable for identifying functional groups and confirming the presence of the N-oxide moiety. researchgate.netresearchgate.net In the analysis of this compound, the FTIR spectrum would be compared against that of Ropivacaine.

Key differences would be expected in the region associated with N-O bond vibrations. Furthermore, changes in the characteristic peaks of the piperidine ring and the amide group (-CONH-) can provide corroborating evidence of the structural modification. nih.govthno.org For instance, in related studies of Ropivacaine formulations, shifts in the -CONH- peak from 1660 cm⁻¹ to 1625 cm⁻¹ indicated intermolecular interactions, demonstrating the sensitivity of FTIR to subtle structural changes. nih.govthno.org

Table 2: Characteristic FTIR Absorption Bands for Ropivacaine-Related Structures

| Functional Group | Wavenumber (cm⁻¹) |

| -NH₂ stretch | 3200 - 3300 |

| -CONH- stretch | 1625 - 1660 |

| N-O stretch (expected for N-Oxide) | ~950 - 970 |

Note: This table is illustrative. The N-O stretch is a typical range and would need to be confirmed for this compound specifically. Sources: researchgate.netnih.govthno.org

X-ray Diffraction (XRD) for Solid-State Structure and Polymorphism

X-ray Diffraction (XRD) is an essential technique for investigating the solid-state properties of crystalline materials like this compound. researchgate.net It provides detailed information about the crystal lattice structure and can be used to identify different polymorphic forms. nih.govthno.org The XRD pattern is unique to a specific crystalline solid, and comparing the pattern of this compound to that of Ropivacaine would reveal significant differences due to the altered molecular structure and packing in the crystal lattice. nih.gov

XRD is particularly important in pharmaceutical development as different polymorphs can have different physical properties. The analysis involves directing X-rays at a powdered sample and measuring the scattering angles, which results in a diffractogram with peaks at specific 2θ values corresponding to the crystal lattice planes. researchgate.net

Emerging Electrochemical and Biosensor-Based Detection Systems for this compound

While chromatographic methods are common, there is growing interest in developing rapid and sensitive electrochemical and biosensor-based systems for detecting pharmaceutical compounds and their metabolites.

Electrochemical methods, such as voltammetry, have been successfully applied to the parent drug, Ropivacaine. e-journals.in These techniques typically involve monitoring the reduction or oxidation of the analyte at an electrode surface. For Ropivacaine, a reduction peak has been observed at approximately -1.0 V versus an Ag/AgCl reference electrode using a glassy carbon electrode. e-journals.in It is conceivable that similar methods could be developed for this compound, which may exhibit a distinct electrochemical signature due to the presence of the reducible N-oxide group. Research into sensors for other N-oxide compounds, such as 4-nitroquinoline (B1605747) N-oxide and trimethylamine (B31210) N-oxide (TMAO), demonstrates the feasibility of this approach. mdpi.comrsc.org These sensors often utilize novel electrode materials, including composites of polypyrrole and graphene oxide or various metal oxides, to enhance sensitivity and selectivity. researchgate.netresearchgate.netmdpi.com

The development of biosensors represents a promising frontier. These devices couple a biological recognition element (like an enzyme) with a transducer to generate a signal. For instance, a biosensor for TMAO with a detection limit of 0.1 μM has been developed for diagnosing metabolic diseases. rsc.org A future biosensor for this compound could potentially offer high specificity and sensitivity for applications in quality control and pharmacokinetic studies.

Method Validation and Quality Control Considerations for this compound Analysis

This compound is utilized as a reference standard in analytical method development, method validation, and quality control (QC) applications for Ropivacaine production. axios-research.comsynzeal.com Any analytical method intended for the quantification of this compound as an impurity must be rigorously validated to ensure its reliability, accuracy, and precision. nih.govresearchgate.net

Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) and involves assessing several key parameters: journalcra.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the parent drug and other impurities. researchgate.net

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov Correlation coefficients (R²) are typically expected to be ≥0.999. e-journals.in

Accuracy: The closeness of the test results to the true value, often determined through recovery studies. nih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Relative standard deviation (RSD) values are expected to be low, often below 1.0%. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. sphinxsai.com

Table 3: Illustrative Validation Parameters for a Chromatographic Method

| Parameter | Typical Acceptance Criteria/Value |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

| LOD | ~0.1 - 0.2 µg/mL |

| LOQ | ~0.5 - 1.0 µg/mL |

Note: These values are representative examples based on validated methods for Ropivacaine and its impurities and serve as a benchmark for a this compound assay. Sources: nih.govresearchgate.net

Computational and Theoretical Insights into Ropivacaine N Oxide Molecular Behavior and Reactivity

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics of N-Oxidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ropivacaine (B1680718) N-Oxide. These methods solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule. This allows for the precise calculation of molecular energies, geometries, and electronic properties. A primary application in this context is the study of the N-oxidation reaction itself, where the tertiary amine of the piperidine (B6355638) ring in the parent Ropivacaine molecule is oxidized. By modeling this transformation, researchers can determine the reaction's thermodynamic favorability (enthalpy and Gibbs free energy changes) and kinetic barriers (activation energy), providing a molecular-level rationale for its formation by metabolic enzymes like Cytochrome P450s (CYPs).

Density Functional Theory (DFT) and Ab Initio Approaches for Conformational Landscapes

The three-dimensional structure, or conformation, of Ropivacaine N-Oxide dictates its physical properties and how it interacts with its environment. Due to several rotatable single bonds, the molecule can exist in numerous spatial arrangements (conformers), each with a different potential energy. Computational methods are essential for exploring this conformational landscape to identify the most stable, low-energy structures.

Density Functional Theory (DFT): This is the workhorse method for molecules of this size, offering a favorable balance between computational cost and accuracy. Functionals such as B3LYP or M06-2X, paired with basis sets like 6-31G(d,p) or cc-pVTZ, are commonly used. A systematic conformational search is performed, followed by geometry optimization of each unique conformer. The result is a potential energy surface where the global minimum corresponds to the most probable conformation of the isolated molecule. Key structural features, such as the orientation of the N-oxide group relative to the piperidine ring (axial vs. equatorial) and the torsion angles of the amide linker, are determined.

Ab Initio Methods: Higher-level ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2), can be used to refine the energies of the most stable conformers identified by DFT. While more computationally demanding, these methods can provide a benchmark for the accuracy of the chosen DFT functional.

The analysis reveals that the steric and electronic effects introduced by the N-oxide moiety significantly influence the conformational preferences compared to the parent Ropivacaine.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated via DFT This interactive table displays hypothetical data from a DFT (B3LYP/6-31G) calculation, showing the relative stability of different conformers. The global minimum is set to 0.00 kJ/mol.*

| Conformer ID | Key Dihedral Angle (C-N-C-C, degrees) | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K | Description |

| RNO-1 | 178.5 | 0.00 | 75.4 | Global minimum, N-O bond in an equatorial-like position. |

| RNO-2 | 65.2 | 5.50 | 10.1 | N-O bond in an axial-like position. |

| RNO-3 | -85.1 | 8.25 | 3.5 | Rotamer of the amide linker. |

| RNO-4 | -175.0 | 12.00 | 0.8 | Higher energy ring pucker conformation. |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Once the equilibrium geometries of this compound are determined, quantum chemical methods can predict its spectroscopic properties. This is a crucial step for validating computational models and aiding in the structural elucidation of experimentally isolated or synthesized samples.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. The predicted shifts for the carbons and protons near the piperidine nitrogen are particularly sensitive to the N-oxidation and provide a distinct signature for identifying the metabolite.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies and their corresponding intensities allows for the prediction of the IR spectrum. Key vibrational modes, such as the N-O stretch (typically appearing in the 950-970 cm⁻¹ range) and shifts in the C=O amide stretch, can be precisely assigned. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities in a UV-Vis spectrum.

Comparing these in silico spectra with experimental results provides strong evidence for the structural assignment of this compound and confirms the accuracy of the underlying theoretical model.

Table 2: Comparison of Predicted (DFT) and Hypothetical Experimental Spectroscopic Data for this compound This table illustrates how computationally predicted data can be correlated with experimental measurements to confirm molecular structure.

| Spectroscopic Parameter | Atom/Group | Predicted Value (Computational) | Typical Experimental Value |

| ¹³C NMR Chemical Shift (ppm) | C atom adjacent to N-O | 72.5 ppm | ~71-74 ppm |

| ¹³C NMR Chemical Shift (ppm) | Carbonyl Carbon (C=O) | 174.1 ppm | ~173-175 ppm |

| IR Frequency (cm⁻¹) | N-O Stretch | 962 cm⁻¹ (scaled) | 955 cm⁻¹ |

| IR Frequency (cm⁻¹) | C=O Stretch | 1685 cm⁻¹ (scaled) | 1680 cm⁻¹ |

| UV-Vis Absorption (λ_max) | π → π* transition | 265 nm | 263 nm |

Molecular Dynamics (MD) Simulations for Understanding N-Oxide Interactions in Complex Systems

While quantum mechanics excels at describing single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a complex, condensed-phase environment, such as in aqueous solution or near a lipid membrane. MD simulations use classical mechanics and a set of parameters known as a force field (e.g., AMBER, CHARMM) to model atomic motions.

For this compound, MD simulations can reveal:

Solvation Structure: How water molecules organize around the highly polar N-oxide group and the rest of the molecule. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding water molecules at a certain distance from specific atoms, highlighting the strong hydrogen bonding capabilities of the N-oxide oxygen.

Dynamic Behavior: The simulations capture the flexibility of the molecule, showing transitions between different conformational states in solution.

Membrane Interaction: The introduction of the polar N-oxide group dramatically reduces the lipophilicity of the molecule compared to Ropivacaine. MD simulations can model how this compound interacts with a model cell membrane (e.g., a POPC bilayer), predicting a much lower propensity to partition into or permeate the lipid core. This provides a mechanistic basis for its expected rapid clearance and low potential for tissue accumulation.

In Silico Prediction of Metabolic Fate and N-Oxide Formation Potential

Before a metabolite is even isolated, in silico tools can be used to predict the likely metabolic fate of a parent drug like Ropivacaine. These programs use a combination of rule-based knowledge, statistical models, and quantum chemistry to identify which atoms in a molecule are most susceptible to metabolic transformation by major enzyme families like Cytochrome P450.

Software such as SMARTCyp or MetaSite analyzes the Ropivacaine structure to rank potential sites of metabolism (SoMs). The analysis considers:

Reactivity: The intrinsic chemical reactivity of an atom. The tertiary amine of the piperidine ring is an electron-rich site, making it a chemically plausible target for oxidation.

Accessibility: The steric accessibility of the atom to the reactive center of a CYP enzyme.

These models would predict several possible metabolic pathways for Ropivacaine, including aromatic hydroxylation on the xylyl ring, N-dealkylation of the propyl group, and N-oxidation of the piperidine nitrogen. The models provide a semi-quantitative score or probability for each transformation, allowing researchers to anticipate that this compound is a likely metabolite to be formed.

Table 3: Illustrative In Silico Prediction of Metabolic Sites for Ropivacaine This table shows hypothetical output from a metabolic prediction tool, ranking the likelihood of different metabolic reactions.

| Site of Metabolism (SoM) | Atom(s) Involved | Predicted Reaction Type | Relative Reactivity Score | Predicted Metabolite |

| 1 | Piperidine Nitrogen | N-Oxidation | 85 | This compound |

| 2 | Aromatic Ring Carbon | Aromatic Hydroxylation | 72 | 3-hydroxy-Ropivacaine |

| 3 | Propyl Group CH₂ | N-Dealkylation | 65 | N-despropyl-Ropivacaine |

| 4 | Aromatic Ring Carbon | Aromatic Hydroxylation | 58 | 4-hydroxy-Ropivacaine |

Structure-Activity Relationship (SAR) Modeling for N-Oxide Metabolites

Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR) models establish a mathematical correlation between a molecule's structural features (described by molecular descriptors) and its biological activity. While Ropivacaine is an active local anesthetic, its metabolites are generally considered to be inactive or significantly less active. SAR modeling provides a clear, quantitative explanation for this loss of activity upon N-oxidation.

The conversion of Ropivacaine to this compound causes drastic changes in key physicochemical descriptors:

Lipophilicity: Consequently, the octanol-water partition coefficient (logP) decreases sharply, making the molecule much more hydrophilic.

Hydrogen Bonding: The N-oxide oxygen acts as a strong hydrogen bond acceptor, altering the molecule's interaction profile.

Ionization: While the parent amine is basic (protonated at physiological pH), the N-oxide is a non-ionizable, polar functional group.

A QSAR model for local anesthetic activity, which typically shows a strong dependence on lipophilicity for membrane partitioning and interaction with the sodium channel binding site, would predict a dramatic decrease in activity for this compound. The altered descriptors place the N-oxide in a region of chemical space associated with poor activity and rapid excretion, consistent with its role as a detoxification product.

Table 4: Comparative Physicochemical Descriptors for Ropivacaine and this compound This table highlights the significant changes in key molecular properties upon N-oxidation, which form the basis of SAR analysis.

| Descriptor | Ropivacaine (Parent) | This compound (Metabolite) | Implication for Activity |

| Molecular Weight ( g/mol ) | 274.4 | 290.4 | Minor increase |

| LogP (Octanol/Water) | ~3.3 | ~1.5 | Drastic decrease in lipophilicity |

| Polar Surface Area (PSA) (Ų) | 32.3 | 49.6 | Significant increase in polarity |

| H-Bond Donors | 1 | 1 | No change |

| H-Bond Acceptors | 2 | 3 | Increased H-bonding capability |

| pKa (of Piperidine N) | ~9.1 | N/A (non-basic) | Loss of cationic charge at physiological pH |

Investigating the in Vitro Biological and Mechanistic Profile of Ropivacaine N Oxide

Evaluation of Pharmacological Activity in Isolated Cell and Tissue Models

The initial characterization of a metabolite's biological activity typically involves assessing its interactions with molecular targets and its functional consequences in controlled cellular and tissue-based systems.

Assessment of Ion Channel Modulation or Receptor Binding

Local anesthetics like ropivacaine (B1680718) primarily exert their effects by blocking voltage-gated sodium channels in nerve fibers, which prevents the transmission of pain signals. pharmacologyeducation.orgmedsafe.govt.nz Ropivacaine has been shown to reversibly inhibit sodium ion influx, a mechanism enhanced by dose-dependent inhibition of potassium channels. pum.edu.pl Specifically, ropivacaine acts as a potent sodium channel blocker and also inhibits two-pore domain potassium channels (K2P) like TREK-1. medchemexpress.com Furthermore, it has been demonstrated that ropivacaine-induced contraction in isolated rat aortae is attenuated by both endothelial nitric oxide and voltage-dependent potassium channels. nih.govnih.gov

While the parent compound's interactions with ion channels are well-documented, specific data on the direct ion channel modulation or receptor binding activity of Ropivacaine N-Oxide is not extensively available in published literature. However, it is known that metabolites of ropivacaine, such as 3-hydroxy- and 4-hydroxy-ropivacaine, exhibit less pharmacological activity in animal models than ropivacaine itself. drugbank.comdrugs.com The structural change from ropivacaine to its N-oxide form involves the addition of an oxygen atom to the nitrogen in the piperidine (B6355638) ring, which can significantly alter its physicochemical properties and, consequently, its ability to bind to target receptors. nih.gov

Comparative Studies with Parent Compound and Other Metabolites on Cellular Function

Comparative in vitro studies are crucial for understanding the relative biological activity of a metabolite. Ropivacaine has been shown to induce cytotoxic effects in various cell lines, including human fibroblasts and neuronal Schwann cells. nih.govnih.gov For instance, in cultured human fibroblasts, 0.5% ropivacaine led to a significant decrease in mitochondrial activity and an increase in apoptosis markers after seven days of exposure. nih.gov Similarly, ropivacaine demonstrated cytotoxic effects on both 3T3-fibroblasts and neuronal Schwann cells. nih.gov In studies on human osteoporotic skeletal muscle cells, ropivacaine exposure resulted in a dose-dependent decrease in cell viability. nih.gov

In general, the metabolites of ropivacaine are considered to have less pharmacological activity than the parent drug. drugbank.comdrugs.com While direct and extensive comparative data on the cellular effects of this compound are limited, the process of N-oxidation is generally a detoxification pathway that reduces the biological activity of the parent compound.

Analysis of Cellular Responses to this compound Exposure

Beyond direct pharmacological effects, the interaction of metabolites with cells can trigger various responses, including the modulation of inflammatory and oxidative stress pathways.

Effects on Inflammatory Pathways and Cytokine Modulation in Cell Lines

The parent compound, ropivacaine, has demonstrated anti-inflammatory properties in various in vitro models. It can suppress the activation of inflammatory signaling pathways and inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. acs.orgnih.govoatext.com For example, ropivacaine has been shown to block TNF-α-induced Src activation in human lung microvascular endothelial cells. nih.gov It also exerts anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways in macrophages. nih.gov

Role in Oxidative Stress Response and Antioxidant Activity in Cellular Systems

Ropivacaine has been shown to influence oxidative stress in cellular systems. In human umbilical vein endothelial cells exposed to high glucose, ropivacaine treatment rescued oxidative stress. acs.orgnih.gov It suppressed the production of reactive oxygen species (ROS) and NOX4. acs.orgnih.gov Conversely, in cultured human osteoporotic skeletal muscle cells, ropivacaine exposure increased ROS levels and upregulated Nox4 expression, an enzyme involved in ROS generation. nih.gov This suggests that the effect of ropivacaine on oxidative stress may be cell-type dependent.

There is a lack of specific studies investigating the direct role of this compound in oxidative stress responses or its potential antioxidant activity. However, some nuclear receptor binding agents with an N-oxide structure have been noted for their antioxidant activity, which can be independent of their receptor binding function. googleapis.comgoogle.com

Stability and Interconversion Dynamics of this compound in Biological Milieu

The stability and potential for interconversion of a metabolite are key factors influencing its in vivo concentration and duration of action. N-oxide metabolites can be chemically and metabolically labile, with the possibility of being reduced back to the parent amine. This interconversion can be influenced by the specific biological environment, including the presence of reductases.

Research Uncovers Limited Data on the In Vitro Reduction of this compound

Despite extensive investigation into the metabolism of the local anesthetic ropivacaine, specific details regarding the in vitro biological and mechanistic profile of its metabolite, this compound, and particularly the factors influencing its reduction back to the parent compound, remain scarce in publicly available scientific literature.

While the metabolism of ropivacaine is well-documented, focusing primarily on N-dealkylation and hydroxylation reactions mediated by cytochrome P450 (CYP) enzymes, the reverse pathway—the reduction of this compound to ropivacaine—is not extensively described. nih.govdrugbank.comnih.govfresenius-kabi.com The formation of ropivacaine metabolites is crucial for its elimination from the body, with studies identifying CYP3A4 and CYP1A2 as the primary enzymes responsible for producing metabolites such as 2',6'-pipecoloxylidide (PPX) and 3'-hydroxyropivacaine. nih.govnih.gov

The process of N-oxidation is a recognized metabolic pathway for certain drugs containing tertiary amine structures, often catalyzed by flavin-containing monooxygenases (FMOs). researchgate.net For some compounds, such as the anti-cancer agent tamoxifen, the N-oxide metabolite can be reduced back to the parent drug by enzymes in liver microsomes, suggesting that the N-oxide may act as a storage form of the active compound. This reduction can be influenced by the presence of cofactors like NADPH.

However, specific studies detailing the enzymes and conditions that would facilitate the in vitro reduction of this compound are not readily found. Research has not yet elucidated whether this reduction is a significant metabolic pathway for ropivacaine or identified the specific reductases, such as cytochrome P450 or other enzymes, that might be involved. Consequently, data tables and detailed research findings on the factors influencing this specific reaction—such as enzyme concentrations, cofactor availability, or the presence of inhibitors—could not be compiled from the available sources.

Further research is necessary to fully characterize the in vitro biological profile of this compound and to determine the extent and mechanisms of its potential reduction to ropivacaine. Without such dedicated studies, a comprehensive understanding of this particular metabolic fate remains incomplete.

Ropivacaine N Oxide in Pharmaceutical Impurity Reference Standards and Analytical Quality Assurance

Role as a Certified Reference Standard for Ropivacaine (B1680718) Active Pharmaceutical Ingredient (API)

Certified reference standards are essential for the accurate quantification and identification of impurities in active pharmaceutical ingredients (APIs). Ropivacaine N-Oxide serves as a certified reference material for Ropivacaine, allowing for the precise monitoring of its levels in the API. biosynth.comsynzeal.com The availability of high-purity this compound as a reference standard is critical for pharmaceutical manufacturers to comply with stringent regulatory requirements. synzeal.comsynzeal.comcleanchemlab.com

The characterization and certification of these reference standards involve extensive testing to confirm their identity and purity. This ensures that the standards are suitable for their intended use in analytical procedures. synzeal.com Companies specializing in pharmaceutical reference standards supply this compound with detailed characterization data, which is crucial for its use in quality control (QC) applications, Abbreviated New Drug Application (ANDA) filings, and during the commercial production of Ropivacaine. synzeal.comsynzeal.com

The table below provides details on the availability of this compound and related compounds as reference standards.

| Product Name | CAS Number | Molecular Formula | Molecular Weight | Supplier Note |

| This compound | 1391053-59-0 | C₁₇H₂₆N₂O₂ | 290.41 g/mol | Impurity standard biosynth.compharmaffiliates.com |

| This compound (R isomer) | Not Available | C₁₇H₂₆N₂O₂ | 290.40 g/mol | In Stock simsonpharmauat.com |

| This compound (S-Isomer) | Not Available | C₁₇H₂₆N₂O₂ | 290.40 g/mol | Custom Synthesis simsonpharmauat.com |

| Ropivacaine-d7 N-Oxide | 1795786-47-8 | C₁₇H₁₉D₇N₂O₂ | 297.44 g/mol | Stable isotope labeled pharmaffiliates.com |

Method Development and Validation for Impurity Profiling and Control in Drug Substances

The detection, identification, and quantification of impurities are critical aspects of pharmaceutical analysis, collectively known as impurity profiling. researchgate.net The development and validation of analytical methods are essential for controlling impurities like this compound in drug substances. researchgate.net Various analytical techniques are employed for the impurity profiling of Ropivacaine, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). sphinxsai.comnih.gov

Several studies have focused on developing and validating specific and sensitive methods for the determination of Ropivacaine and its impurities. For instance, a liquid chromatography (LC) method was developed for the enantiomeric purity determination of S-ropivacaine, which is the active enantiomer. nih.govpillbuys.com This method was validated for its specificity, linearity, accuracy, and precision, with a limit of quantification (LOQ) of 0.1% for the enantiomeric impurity. nih.govpillbuys.com Another study utilized quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantification of Ropivacaine and its related impurity, 2,6-dimethylaniline. sphinxsai.com

Stress testing of the drug substance under various conditions such as hydrolysis, heat, oxidation, and photolysis is a crucial part of method validation. researchgate.net These studies help to identify potential degradation products, including N-oxides, and ensure that the analytical method can effectively separate them from the parent drug. researchgate.net The formation of N-oxide impurities is a known degradation pathway for certain classes of drugs, and stringent manufacturing controls are necessary to minimize their levels. drug-dev.com

The table below summarizes key findings from studies on analytical method validation for Ropivacaine impurity profiling.

| Analytical Technique | Key Findings | Reference |

| Liquid Chromatography (LC) | Successfully developed and validated for enantiomeric purity of S-ropivacaine. LOQ for R-ropivacaine was 0.1%. nih.govpillbuys.com | nih.govpillbuys.com |

| LC-MS/MS | Developed for sensitive and selective biomonitoring of ropivacaine and its main metabolite in plasma. researchgate.net | researchgate.net |

| Quantitative NMR (qNMR) | A rapid and specific method for quantifying Ropivacaine and its impurity, 2,6-dimethylaniline. sphinxsai.com | sphinxsai.com |

| HPTLC | Enantioseparation of ropivacaine and its impurities was achieved using a chiral mobile phase additive. researchgate.net | researchgate.net |

| Time of Flight Mass Spectrometry | A method for the quantitative analysis of ropivacaine and bupivacaine (B1668057) in the presence of their impurities without chromatographic separation. nih.gov | nih.gov |

Regulatory Perspectives on N-Oxide Impurities in Pharmaceutical Products

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in pharmaceutical products. symeres.com The International Council for Harmonisation (ICH) provides a framework for these regulations through its guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). jpionline.orggmpinsiders.comeuropa.eu These guidelines set thresholds for reporting, identification, and qualification of impurities. jpionline.orgslideshare.net

N-oxide impurities, while common for certain drug classes, are subject to these regulatory standards. symeres.comnih.gov The formation of N-oxides can occur during synthesis or as degradation products. symeres.comnih.gov From a regulatory standpoint, it is crucial to understand the potential for N-oxide formation and to have validated analytical methods for their control. symeres.com

Some N-oxides have been identified as a "structural alert" for potential genotoxicity, which necessitates a more rigorous toxicological assessment. toxicology.orgnih.govresearchgate.net The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. nih.govresearchgate.net If an N-oxide impurity is suspected to be genotoxic, its levels must be controlled to be as low as reasonably practicable. pharmoutsourcing.comasianjpr.com

The control strategy for impurities, including N-oxides, involves a comprehensive risk assessment of the manufacturing process. triphasepharmasolutions.comfda.gov This includes evaluating starting materials, intermediates, and potential degradation pathways. researchgate.net The goal is to ensure that the final drug product is safe and effective, with all impurities controlled within acceptable limits. researchgate.net

Concluding Remarks and Future Trajectories in Ropivacaine N Oxide Research

Current Gaps and Unaddressed Questions in N-Oxide Biotransformation and Activity

A primary deficiency in the current body of literature is the definitive characterization of Ropivacaine (B1680718) N-Oxide's formation in vivo. While the metabolism of ropivacaine is known to be mediated primarily by cytochrome P450 enzymes, specifically CYP1A2 for 3-hydroxyropivacaine and CYP3A4 for the N-dealkylated metabolite (PPX), the enzymatic pathways responsible for N-oxidation have not been thoroughly elucidated. drugbank.comnih.gov Tertiary amines can undergo metabolic N-oxidation by both cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes. researchgate.net A significant unanswered question is which of these enzyme systems is primarily responsible for the potential biotransformation of ropivacaine to its N-oxide in humans.

Furthermore, the pharmacological and toxicological profile of Ropivacaine N-Oxide is virtually unknown. The metabolites 3-hydroxy-ropivacaine and PPX have been shown to possess pharmacological activity, albeit less than the parent compound. drugbank.comfda.gov It is crucial to investigate whether this compound exhibits any anesthetic, cardiotoxic, or neurotoxic effects. musechem.com N-oxide metabolites of some drugs are not inert; they can be pharmacologically active or participate in redox cycling, potentially contributing to oxidative stress. medsafe.govt.nznih.govacs.org The potential for this compound to be reduced back to the parent amine in vivo, a phenomenon observed with other N-oxides, also warrants investigation as this could represent a novel metabolic cycling pathway. nih.gov

Potential for Novel Synthetic Methodologies and Process Optimization

The synthesis of tertiary amine N-oxides is typically achieved through direct oxidation of the parent amine. liverpool.ac.uk Common oxidizing agents include hydrogen peroxide and peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). liverpool.ac.ukresearchgate.net While these methods are established, there is considerable scope for the development of novel and optimized synthetic strategies for this compound.

Future research could focus on greener and more efficient catalytic systems. For instance, the use of recyclable tungstate-exchanged layered double hydroxides with aqueous hydrogen peroxide offers an environmentally benign route for N-oxidation. researchgate.net The application of continuous-flow chemistry presents a significant opportunity for process optimization. rsc.orgnih.govpolimi.itmit.edu Flow reactors can offer enhanced safety, better temperature control, and improved scalability compared to traditional batch processes, which is particularly relevant for potentially exothermic oxidation reactions. rsc.orgpolimi.it The development of electrochemical methods for N-oxidation also represents a promising avenue for a reagent-free and highly controllable synthetic process. rsc.org Optimization studies, potentially employing design of experiments (DoE), could be used to fine-tune reaction parameters such as temperature, residence time, and stoichiometry to maximize yield and purity of this compound.

Integration of Advanced Analytical Platforms for Comprehensive Metabolite Analysis

A thorough investigation of this compound necessitates robust and sensitive analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of ropivacaine and its known metabolites. mdpi.comnih.govnih.govfrontiersin.org Extending these methods to include the quantification of this compound in biological matrices is a critical next step. This will require the synthesis and characterization of a certified this compound reference standard. synzeal.com

Challenges in the analysis of N-oxides include their potential instability and the need to resolve them from the parent drug and other metabolites, which may have similar chromatographic behavior. researchgate.net High-resolution mass spectrometry (HRMS) can be invaluable in distinguishing between isobaric compounds and confirming elemental composition. Advanced analytical platforms, such as those combining microdialysis for in vivo sampling with highly sensitive LC-MS/MS, could provide real-time data on the formation and distribution of this compound in specific tissues. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, not only for the definitive structural elucidation of the synthesized this compound standard but also for its quantification (qNMR) in bulk material. researchgate.netsphinxsai.comresearchgate.netrsc.org The integration of these advanced analytical platforms will be essential for building a comprehensive picture of ropivacaine's metabolic fate, including the role of its N-oxide.

Interdisciplinary Research Opportunities in N-Oxide Chemistry and Biology

The study of this compound is inherently interdisciplinary, lying at the crossroads of synthetic organic chemistry, analytical chemistry, biochemistry, pharmacology, and toxicology. Advancing our understanding of this compound will depend on fostering collaborations between these fields.

| Research Area | Interdisciplinary Connections and Opportunities |

|---|---|

| Synthetic Chemistry & Chemical Engineering | Collaboration to develop and scale-up novel, efficient, and sustainable synthetic routes for this compound, including the use of flow chemistry and green catalysts. rsc.orgresearchgate.net |

| Analytical Chemistry & Pharmacology | Partnerships to develop and validate sensitive bioanalytical methods (e.g., LC-MS/MS) for the quantification of this compound in biological samples, enabling detailed pharmacokinetic and toxicokinetic studies. mdpi.comfrontiersin.org |

| Biochemistry & Toxicology | Joint efforts to identify the specific enzyme systems (CYPs, FMOs) responsible for this compound formation and to investigate its potential for redox cycling and induction of oxidative stress in relevant cell models. researchgate.netnih.govcambridge.org |

| Computational Chemistry & Biology | The use of in silico modeling to predict the metabolic fate of ropivacaine, including N-oxidation, and to model the interaction of this compound with biological targets such as ion channels or enzymes. researchgate.net |

Such collaborative research is essential to answer fundamental questions about drug metabolites. For instance, understanding the factors that favor N-oxidation over other metabolic pathways for ropivacaine could have implications for predicting drug-drug interactions and inter-individual variability in patient response. nih.gov Furthermore, investigating the biological activity of this compound could reveal novel pharmacological effects or toxicological concerns, contributing to a more complete safety profile of the parent drug. musechem.comnih.govdrugs.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.